4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone
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Overview
Description
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chlorinated pyridine ring and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Pyridine Ring: The chlorinated pyridine ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with a chlorinated aromatic compound in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under conditions that promote the formation of the desired product.
Final Coupling Reaction: The final step involves the coupling of the phthalazinone core with the substituted pyridine ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-((3-((3-Chloro-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-((3-((3-Bromo-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions.
4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-quinazolinone: Features a quinazolinone core instead of phthalazinone, leading to different structural and functional characteristics.
Uniqueness
The uniqueness of 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
4-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c22-17-8-12(21(23,24)25)10-27-20(17)31-14-5-3-4-13(9-14)26-11-18-15-6-1-2-7-16(15)19(30)29-28-18/h1-10,26H,11H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCZGYCZNLMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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